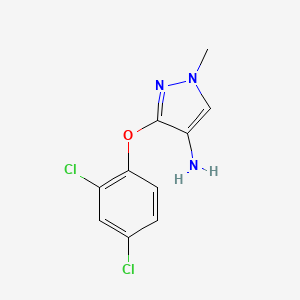

3-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine

Beschreibung

Eigenschaften

CAS-Nummer |

1429418-96-1 |

|---|---|

Molekularformel |

C10H9Cl2N3O |

Molekulargewicht |

258.10 g/mol |

IUPAC-Name |

3-(2,4-dichlorophenoxy)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C10H9Cl2N3O/c1-15-5-8(13)10(14-15)16-9-3-2-6(11)4-7(9)12/h2-5H,13H2,1H3 |

InChI-Schlüssel |

LJQDUUKXJNFWBW-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C(=N1)OC2=C(C=C(C=C2)Cl)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(2,4-Dichlorphenoxy)-1-methyl-1H-pyrazol-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Dichlorphenoxygruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden in der Regel in wasserfreien Lösungsmitteln unter inerter Atmosphäre durchgeführt.

Substitution: Amine, Thiole; Reaktionen werden in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von oxidierten Derivaten wie hydroxylierten oder carboxylierten Produkten.

Reduktion: Bildung von reduzierten Derivaten wie Alkoholen oder Aminen.

Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen, die die Chloratome ersetzen.

Wissenschaftliche Forschungsanwendungen

3-(2,4-Dichlorphenoxy)-1-methyl-1H-pyrazol-4-amin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Verwendung als Baustein für die Synthese komplexerer organischer Moleküle.

Biologie: Untersuchung seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Erkundung als potenzieller Wirkstoffkandidat für die Behandlung verschiedener Krankheiten.

Industrie: Einsatz bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten.

Wirkmechanismus

Der Wirkmechanismus von 3-(2,4-Dichlorphenoxy)-1-methyl-1H-pyrazol-4-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as hydroxylated or carboxylated products.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases.

Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 3-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine and its analogs:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, CF₃): Enhance stability and enzyme binding (e.g., 3-(2,4-dichlorophenoxy) vs. 3-(trifluoromethylphenoxy) ). Aromatic Systems: Pyridine (in ) and pyrazolopyrimidine (in ) cores improve solubility and target engagement. Methyl Groups: Increase metabolic stability (e.g., 1-methyl in target compound vs. 4-methyl in ).

Synthetic Routes: The target compound can be synthesized via Ullmann coupling or nucleophilic aromatic substitution, similar to methods for 1-methyl-3-phenoxy analogs . Vilsmeier–Haack formylation (as in ) may be applicable for introducing formyl groups to the pyrazole ring.

Biological Relevance :

Biologische Aktivität

3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine, commonly referred to as a phenoxy herbicide, has garnered attention for its biological activity, particularly in agricultural applications. This compound is primarily utilized for controlling broadleaf weeds while minimizing damage to crops. Understanding its biological mechanisms, toxicity profiles, and potential applications in various fields is crucial for both environmental safety and agricultural efficiency.

- IUPAC Name : this compound

- Molecular Formula : C10H10Cl2N3O

- Molecular Weight : 294.6 g/mol

- CAS Number : 1431962-61-6

The biological activity of this compound is primarily attributed to its ability to mimic natural plant hormones known as auxins. This mimicry disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death. The compound targets auxin receptors and transport proteins critical for regulating plant development.

Biological Activity Overview

The compound's biological effects can be categorized into several key areas:

Herbicidal Activity

This compound is effective against a range of broadleaf weeds. Its selective action allows it to target specific plant species without harming crops, making it valuable in agricultural settings .

Case Studies and Research Findings

Synthesis and Production

The synthesis of this compound typically involves:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 3-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine with high purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of pyrazole precursors and nucleophilic substitution reactions. Key steps include:

- Precursor preparation : Start with 1-methyl-1H-pyrazol-4-amine derivatives, followed by halogenation or functionalization at the 3-position.

- Coupling reaction : React with 2,4-dichlorophenol under alkaline conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

- Catalysts : Use copper(I) bromide or cesium carbonate to enhance coupling efficiency .

- Purification : Employ column chromatography (ethyl acetate/hexane gradients) and recrystallization for high-purity yields (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the pyrazole ring (δ 7.2–8.1 ppm for aromatic protons), methyl group (δ 2.5–3.0 ppm), and dichlorophenoxy substituents (distinct splitting patterns due to Cl substituents) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 302.03) and isotopic patterns from chlorine atoms .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) .

- Crystallographic analysis : Use single-crystal X-ray diffraction (SHELX programs) to resolve ambiguities in bond lengths/angles and confirm regiochemistry .

- 2D NMR (COSY, HSQC) : Map coupling interactions to distinguish between positional isomers or tautomeric forms .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace Cl with F or CH₃) and assess changes in bioactivity .

- Enzyme assays : Test inhibition of targets like cytochrome P450 or kinases using fluorogenic substrates .

- Molecular docking : Model interactions with binding pockets (e.g., using AutoDock Vina) to predict binding affinities .

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Solvent optimization : Replace DMF with DMSO or THF to improve solubility of phenolic intermediates .

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for enhanced cross-coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 24 hours) and improve yields by 15–20% .

Q. What experimental approaches are suitable for probing the mechanism of action in antimicrobial studies?

- Methodological Answer :

- Time-kill assays : Monitor bactericidal/fungicidal kinetics against Staphylococcus aureus or Candida albicans .

- Resistance studies : Serial passage microbes under sub-MIC conditions to identify mutation hotspots via whole-genome sequencing .

- Membrane permeability assays : Use SYTOX Green uptake to assess disruption of microbial cell membranes .

Data Analysis and Validation

Q. How should researchers validate computational models predicting the compound’s reactivity?

- Methodological Answer :

- Kinetic studies : Measure reaction rates (e.g., hydrolysis in buffer solutions) and compare with DFT-predicted activation energies .

- Isotope labeling : Use ¹⁸O or deuterated analogs to trace reaction pathways .

- In silico benchmarking : Validate docking scores against experimental IC₅₀ values from dose-response curves .

Crystallographic and Structural Studies

Q. What are the best practices for refining crystal structures of this compound using SHELX?

- Methodological Answer :

- Data collection : Use high-resolution (<1.0 Å) synchrotron data to resolve Cl and CH₃ electron densities .

- Refinement steps :

- Initial isotropic refinement followed by anisotropic treatment for non-H atoms.

- Apply restraints for disordered dichlorophenoxy groups .

- Validation tools : Check R-factor convergence (<0.05) and ADDSYM/PLATON for missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.